molecular formula C18H21N3O2 B1677658 Phenylalanylphenylalanylamide CAS No. 15893-46-6

Phenylalanylphenylalanylamide

Cat. No.: B1677658
CAS No.: 15893-46-6
M. Wt: 311.4 g/mol
InChI Key: XXPXQEQOAZMUDD-UHFFFAOYSA-N
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Description

This compound is known for its ability to self-assemble into various nanostructures, making it a significant molecule in the field of nanomedicine . The unique properties of H-Phe-Phe-NH2 have led to its exploration in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Phe-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

In an industrial setting, the production of H-Phe-Phe-NH2 can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

H-Phe-Phe-NH2 can be compared with other similar dipeptides and peptides:

Conclusion

H-Phe-Phe-NH2 is a versatile compound with significant potential in various scientific and industrial applications. Its unique self-assembling properties and ability to form stable nanostructures make it a valuable molecule in the fields of nanomedicine, biomaterials, and bioelectronics. The ongoing research and development of this compound continue to uncover new possibilities and applications, highlighting its importance in modern science.

Properties

CAS No.

15893-46-6

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)

InChI Key

XXPXQEQOAZMUDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Phe-L-Phe-amide
L-phenylalanine-L-phenylalanylamide
Phe-Phe-amide
phenylalanylphenylalanylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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